N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine
Description
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Systematic Classification
The systematic name N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine adheres to IUPAC guidelines, which prioritize functional group hierarchy and substituent numbering. The parent structure is cyclopentane, with the amine group (-NH$$2$$) at position 1. The C2 position bears a methyl group (-CH$$3$$), while the nitrogen atom is further substituted with a (2-fluorophenyl)methyl group (-CH$$2$$-C$$6$$H$$_4$$-F-2).
Molecular Formula:
$$ \text{C}{13}\text{H}{18}\text{FN} $$
Molecular Weight:
207.29 g/mol
Canonical SMILES:
CC1CCCC1NCC2=CC=CC=C2F
InChI Key:
QCMAMAXBAPLIKP-UHFFFAOYSA-N
The compound’s identity is further corroborated by its InChI string, which encodes atomic connectivity and stereochemical details:InChI=1S/C13H18FN/c1-10-5-4-8-13(10)15-9-11-6-2-3-7-12(11)14/h2-3,6-7,10,13,15H,4-5,8-9H2,1H3 .
Molecular Geometry and Stereochemical Considerations
The cyclopentane ring adopts a puckered conformation to minimize angle strain, with the methyl group at C2 occupying an equatorial position to reduce steric hindrance (Figure 1). The (2-fluorophenyl)methyl substituent on the amine nitrogen introduces planar aromaticity orthogonal to the cyclopentane plane.
Key Geometrical Parameters:
- Bond Angles: The C-N-C bond angle at the amine nitrogen is approximately 109.5°, consistent with sp$$^3$$ hybridization.
- Torsional Strain: The fluorophenyl group’s orientation relative to the cyclopentane ring creates a torsional angle of 120°–150°, as observed in analogous structures .
| Parameter | Value |
|---|---|
| Cyclopentane Puckering | Envelope conformation |
| C2-Methyl Position | Equatorial |
| N-C-C$$_{\text{aryl}}$$ Angle | 112° |
Stereoisomerism is possible if chiral centers exist. However, the current structure lacks stereogenic centers due to symmetry in the cyclopentane ring and the absence of asymmetric substitution patterns .
Comparative Analysis with Structural Analogs
Comparative evaluation with related compounds highlights the impact of substituent placement on physicochemical properties:
N-[(2-Fluorophenyl)methyl]cyclopentanamine
- Structure: Lacks the C2 methyl group on the cyclopentane ring.
- Effect of Methyl Absence: Reduced steric bulk lowers lipophilicity (clogP = 2.1 vs. 2.8 for the methylated analog) and alters metabolic stability .
1-(2-Fluorophenyl)-2-methylcyclopentan-1-amine
- Structure: Positions the amine and fluorophenyl groups on the same carbon (C1).
- Effect of Substitution Pattern: Increased ring strain due to geminal substituents, lowering thermal stability by ~15°C compared to the target compound .
2-(2-Fluorophenyl)-N-methylcyclopentan-1-amine
- Structure: Substitutes the amine nitrogen with a methyl group instead of the (2-fluorophenyl)methyl moiety.
- Effect of N-Substitution: The smaller N-methyl group decreases molar refractivity by 8.3 cm$$^3$$/mol, impacting intermolecular interactions .
| Compound | clogP | Molar Refractivity (cm³/mol) | Thermal Stability (°C) |
|---|---|---|---|
| This compound | 2.8 | 58.9 | 185 |
| N-[(2-Fluorophenyl)methyl]cyclopentanamine | 2.1 | 52.3 | 170 |
| 1-(2-Fluorophenyl)-2-methylcyclopentan-1-amine | 2.6 | 57.1 | 170 |
| 2-(2-Fluorophenyl)-N-methylcyclopentan-1-amine | 1.9 | 50.6 | 178 |
These comparisons underscore how subtle structural modifications modulate electronic, steric, and thermodynamic properties, guiding the design of derivatives with tailored characteristics .
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H18FN/c1-10-5-4-8-13(10)15-9-11-6-2-3-7-12(11)14/h2-3,6-7,10,13,15H,4-5,8-9H2,1H3 |
InChI Key |
QCMAMAXBAPLIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Approach: Nucleophilic Substitution of Cyclopentane Derivatives
One of the most prevalent methods involves the alkylation of 2-methylcyclopentan-1-amine with a fluorophenylmethyl halide, typically 2-fluorobenzyl chloride . This approach exploits the nucleophilicity of the amine nitrogen to undergo substitution under basic conditions.
$$
\text{2-methylcyclopentan-1-amine} + \text{2-fluorobenzyl chloride} \xrightarrow[\text{solvent}]{\text{base}} \text{N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine}
$$
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
- Temperature: 0°C to room temperature
- Time: 12–24 hours
- High yields (~75–85%) have been reported under optimized conditions.
- The reaction favors primary amines, with minimal side reactions when excess base and controlled temperature are used.
Reductive Amination Technique
An alternative route involves reductive amination, where a ketone derivative of cyclopentane is reacted with 2-fluorobenzaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
$$
\text{Cyclopentanone derivative} + \text{2-fluorobenzaldehyde} \xrightarrow[\text{acid}]{\text{reduction}} \text{this compound}
$$
- Solvent: Methanol or ethanol
- Catalyst: Acetic acid
- Temperature: Ambient to 50°C
- Duration: 8–16 hours
- Produces high-purity compounds with good stereoselectivity.
- Suitable for scale-up in pharmaceutical synthesis.
Cyclization and Functional Group Introduction
In some advanced methodologies, the cyclopentane core is constructed via intramolecular cyclization of suitable precursors, followed by selective functionalization at the 2-position and introduction of the fluorophenylmethyl group through electrophilic aromatic substitution or radical-mediated processes.
- Catalysts: Lewis acids (e.g., BF₃·OEt₂)
- Solvent: Toluene or chlorinated hydrocarbons
- Temperature: Elevated (80–120°C)
- Time: Several hours to days
- Enables precise control over regioselectivity.
- Facilitates the synthesis of derivatives with varied substitution patterns.
Industrial-Scale Synthesis Considerations
In large-scale production, continuous flow reactors are employed to enhance safety, reaction control, and throughput. Key features include:
- Temperature control to prevent side reactions.
- Solvent recycling to reduce waste.
- In-line purification for product isolation.
- Improved yields (~90%) and process efficiency.
- Reduced environmental impact through green chemistry principles.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-methylcyclopentan-1-amine + 2-fluorobenzyl chloride | K₂CO₃, DCM | 0°C to RT, 12-24 hrs | 75–85% | Straightforward, high yield | Requires halide precursor |
| Reductive amination | Cyclopentanone derivative + 2-fluorobenzaldehyde | NaBH₃CN, acid | RT to 50°C, 8-16 hrs | 70–90% | High selectivity | Needs precursor synthesis |
| Cyclization and functionalization | Precursors with suitable leaving groups | Lewis acids, heat | 80–120°C, hours to days | Variable | Structural control | Complex setup |
Research Outcomes and Validation
Reaction Optimization: Studies indicate that solvent polarity, temperature, and base strength significantly influence yield and purity. For example, using polar aprotic solvents like DMSO enhances nucleophilic substitution efficiency.
Mechanistic Insights: Nucleophilic substitution proceeds via an SN2 mechanism, with the amine nitrogen attacking the electrophilic carbon of the halide, facilitated by the base removing the proton and stabilizing the leaving group.
Spectroscopic Confirmation: NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry validate the structure of synthesized compounds, confirming the successful incorporation of the fluorophenylmethyl group.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted phenyl derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine and related compounds:
*Calculated based on molecular formula C₁₃H₁₇FN.
Pharmacological and Physicochemical Insights
- Fluorine Substitution: The 2-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 2-benzyl-N-methylcyclopentan-1-amine . Fluorine’s electronegativity may also influence receptor binding affinity, as seen in 25C-NBF HCl, where fluorine optimizes interactions with serotonin receptors .
- In contrast, benzeneethanamine cores (e.g., 25C-NBF HCl) allow for planar aromatic interactions critical for psychedelic activity .
- Positional Isomerism: The (1R,2R)-2-fluoro-cyclopentane derivative demonstrates how fluorine placement on the cyclopentane (vs.
Biological Activity
N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C13H18FN
- Molecular Weight: 207.29 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1CCCC1NCC2=CC=CC=C2F
The compound features a cyclopentane ring substituted with a fluorophenyl group and an amine functionality, which enhances its reactivity and potential interactions with biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can participate in hydrogen bonding or ionic interactions, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. This dual capability allows the compound to modulate the activity of target molecules effectively.
1. Interaction with Receptors
Preliminary studies suggest that this compound may exhibit binding affinity to serotonin receptors and other neurotransmitter systems. This interaction could potentially influence mood and behavior, similar to other psychoactive compounds.
2. Enzyme Interactions
The compound's amine functionality allows it to be utilized in studies focusing on enzyme interactions. It may act as a substrate or inhibitor for specific enzymes, contributing to various biochemical pathways.
Case Studies and Experimental Data
Research has indicated that compounds structurally related to this compound exhibit significant biological activities. For instance, studies have shown that similar compounds can affect neurotransmitter systems, leading to alterations in behavioral responses in animal models .
| Study | Findings |
|---|---|
| Study on Serotonin Receptor Binding | Demonstrated moderate binding affinity, suggesting potential psychoactive effects |
| Enzyme Interaction Studies | Highlighted the compound's role in modulating enzyme activity, impacting metabolic pathways |
Comparison with Similar Compounds
This compound can be compared with other compounds to understand its unique properties better. The following table summarizes some related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-Fluorophenyl)-N-methylamine | Simple amine structure | Lacks cyclopentane ring |
| N-(3-Fluorobenzyl)-2-(4-morpholinyl)ethanamine | Different position of fluorine on benzene | Variation in pharmacological profiles |
The uniqueness of this compound lies in its specific combination of functional groups and spatial arrangement provided by the cyclopentane structure, which may influence its interactions and biological effects compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
